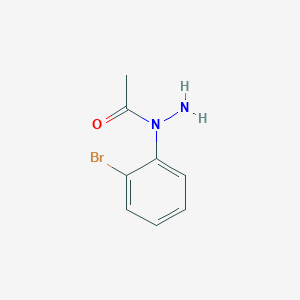

![molecular formula C9H12N2O B2695018 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one CAS No. 2361644-30-4](/img/structure/B2695018.png)

3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one is a chemical compound that has been the subject of various studies. A series of arylpiperazine and aminoalkanol derivatives of this compound have been prepared . These synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .

Synthesis Analysis

The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate . The product obtained in this reaction was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give the imide .科学的研究の応用

Catalytic Applications in Organic Synthesis

"3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one" and its derivatives have been employed as catalysts in various organic synthesis reactions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a novel and active catalyst in promoting methylation reactions of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This reaction is further enhanced by microwave irradiation (Shieh, Dell, & Repic, 2001). Additionally, DBU catalyzes three-component one-pot syntheses of highly functionalized pyridines in aqueous ethanol (Mamgain, Singh, & Rawat, 2009).

Application in Polymer Chemistry

The compound and its derivatives are also used in polymer chemistry. For instance, DBU has been used as a bidentate ligand of copper (I) bromide for atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, achieving high conversions and producing polymers with good control of molecular weight and low polydispersity indexes (Fournier, Romagné, Pascual, Montembault, & Fontaine, 2005).

Use in Green Chemistry

In green chemistry, DBU, in conjunction with methanol and CO2 capture in DMSO, creates a new solvent capable of dissolving cellulose, which can be applied as a highly efficient reaction media for the synthesis of cellulose esters under mild conditions (Yang, Xie, & Liu, 2014).

Application in Heterocyclic Chemistry

This compound is also significant in heterocyclic chemistry. For example, it is used in [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes to create compounds like 11-Oxatricyclo[4.3.1.12,5]Undec-3-en-10-one (Oh, Ziani-Chérif, Choi, & Cha, 2003).

作用機序

Action Environment

Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one behaves within the body. Again, empirical research would provide more insights.

References:

- Struga, M., Rosolowski, S., Kossakowski, J., & Stefanska, J. (2010). Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione. Archives of Pharmacal Research, 33(1), 47–54

- Benchchem. (n.d.). 4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione

- Benchchem. (n.d.). Buy 4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione

特性

IUPAC Name |

3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-7-5-1-3-6(4-2-5)8(7)10-11-9/h5-6H,1-4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYPYYSHNJHRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2NNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694940.png)

![3-Oxa-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B2694941.png)

![4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2694944.png)

![(2E)-2-cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide](/img/structure/B2694945.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(pyridin-3-yl)ethyl]acetamide](/img/structure/B2694947.png)

![(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2694952.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)